molecular formula C15H15N3O2S B7150946 3-methyl-N-[(5-methylthiophen-2-yl)methyl]-2-oxo-1H-benzimidazole-5-carboxamide

3-methyl-N-[(5-methylthiophen-2-yl)methyl]-2-oxo-1H-benzimidazole-5-carboxamide

Cat. No.: B7150946
M. Wt: 301.4 g/mol
InChI Key: YIKDIQDYKZMVTH-UHFFFAOYSA-N
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Description

3-methyl-N-[(5-methylthiophen-2-yl)methyl]-2-oxo-1H-benzimidazole-5-carboxamide is a heterocyclic compound that contains both benzimidazole and thiophene moieties. These structures are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s unique structure makes it a subject of interest for researchers exploring new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-[(5-methylthiophen-2-yl)methyl]-2-oxo-1H-benzimidazole-5-carboxamide typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a carboxylic acid derivative under acidic conditions.

    Introduction of the Thiophene Moiety: The thiophene ring can be introduced through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid derivative and a halogenated benzimidazole intermediate.

    Final Functionalization:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing robust purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-[(5-methylthiophen-2-yl)methyl]-2-oxo-1H-benzimidazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring, particularly at the 2- and 5-positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

    Reduction: Reducing agents like palladium on carbon (Pd/C) and hydrogen gas are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of a nitro group would produce an amine derivative.

Mechanism of Action

The mechanism of action of 3-methyl-N-[(5-methylthiophen-2-yl)methyl]-2-oxo-1H-benzimidazole-5-carboxamide involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to DNA and proteins, potentially inhibiting enzymes or modulating receptor activity. The thiophene ring can enhance the compound’s binding affinity and specificity through additional hydrophobic and π-π interactions .

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Compounds like albendazole and mebendazole, which are used as antiparasitic agents.

    Thiophene Derivatives: Compounds such as tioconazole and sertaconazole, which are used as antifungal agents.

Uniqueness

3-methyl-N-[(5-methylthiophen-2-yl)methyl]-2-oxo-1H-benzimidazole-5-carboxamide is unique due to the combination of benzimidazole and thiophene moieties in a single molecule. This dual functionality can provide enhanced biological activity and specificity compared to compounds containing only one of these moieties .

Properties

IUPAC Name

3-methyl-N-[(5-methylthiophen-2-yl)methyl]-2-oxo-1H-benzimidazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2S/c1-9-3-5-11(21-9)8-16-14(19)10-4-6-12-13(7-10)18(2)15(20)17-12/h3-7H,8H2,1-2H3,(H,16,19)(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIKDIQDYKZMVTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)CNC(=O)C2=CC3=C(C=C2)NC(=O)N3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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